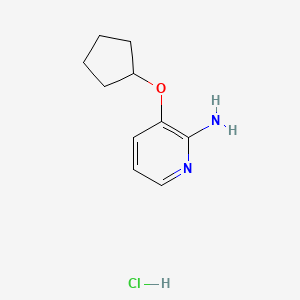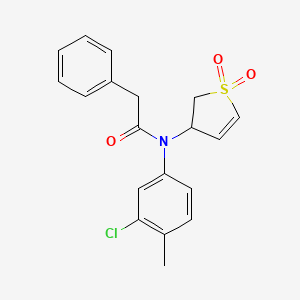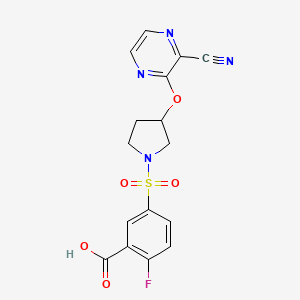
Methyl 2-(4-chlorophenyl)acrylate
概要
説明
“Methyl 2-(4-chlorophenyl)acrylate” is a chemical compound with the molecular formula C10H9ClO2 . Its average mass is 196.630 Da and its monoisotopic mass is 196.029114 Da .
Synthesis Analysis
The title ligand was synthesized and purified through column chromatography . Transition metal complexes of the ligand were synthesized under basic conditions .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-chlorophenyl)acrylate” consists of a methyl ester group attached to a 2-position carbon of a phenyl ring, which is substituted at the 4-position with a chlorine atom .
Chemical Reactions Analysis
The title ligand was synthesized following the Morita-Baylis-Hillman reaction scheme .
Physical And Chemical Properties Analysis
“Methyl 2-(4-chlorophenyl)acrylate” has a density of 1.2±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its flash point is 147.2±18.1 °C . The compound has a molar refractivity of 51.8±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .
科学的研究の応用
Synthesis of Transition Metal Complexes
Methyl 2-(4-chlorophenyl)acrylate has been used in the synthesis of transition metal complexes. These complexes were synthesized under basic conditions and characterized through spectral analyses . The complexes were found to be active antioxidants .
Antibacterial Activities
The antibacterial activities of Methyl 2-(4-chlorophenyl)acrylate and its complexes were examined against S. aureus, E. coli, B. pumilis, and S. typhi. The Cobalt complex of Methyl 2-(4-chlorophenyl)acrylate was found to have excellent potential to act against all of these bacteria .
Antioxidant Activities
Methyl 2-(4-chlorophenyl)acrylate and its complexes were found to be active antioxidants . This suggests potential applications in fields where antioxidants are beneficial, such as in the prevention of oxidative stress-related diseases.
Drug Discovery
Given its antibacterial and antioxidant activities, Methyl 2-(4-chlorophenyl)acrylate and its complexes may have potential for the discovery of new, cheaper, and efficient drugs against various infectious diseases .
Synthesis of Functional Polymers
Methyl 2-(4-chlorophenyl)acrylate can be used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Preparation of Reactive Polymers
Methyl 2-(4-chlorophenyl)acrylate can be used in the preparation of reactive polymers. These polymers can be prepared by binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-chlorophenyl)acrylate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that methyl 2-(4-chlorophenyl)acrylate may also affect multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that methyl 2-(4-chlorophenyl)acrylate may also have diverse molecular and cellular effects .
特性
IUPAC Name |
methyl 2-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLCWXTWGETFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)acrylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)
![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)




![N-Ethyl-N-[2-[(1-ethyl-6-fluorobenzimidazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2619438.png)
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2619440.png)
![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)
![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)